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Compound of Interest

Compound Name: Peramivir

Cat. No.: B1360327 Get Quote

Technical Support Center: Peramivir Dosing &
Administration
This technical support center provides guidance for researchers, scientists, and drug

development professionals on the appropriate dosage adjustments for Peramivir in pediatric

subjects and patients with renal impairment.

Frequently Asked Questions (FAQs)
Q1: What is the standard intravenous (IV) dosage of Peramivir for pediatric patients with

normal renal function?

A1: The standard dosage of Peramivir for pediatric patients is age-dependent and

administered as a single dose. For acute uncomplicated influenza, the recommended dosage

for patients 6 months to 12 years of age is a single 12 mg/kg dose (up to a maximum of 600

mg) infused intravenously over 15 to 30 minutes.[1] Adolescents aged 13 years and older

should receive a single 600 mg dose.[1][2] For more severe infections, such as avian influenza,

a daily dose of 10 mg/kg (up to 600 mg) for five or more days may be considered, although this

is not a standard single-dose regimen.[3]

Q2: How should the Peramivir dosage be adjusted for a pediatric patient with renal

impairment?
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A2: Dosage adjustments for pediatric patients aged 2 years and older with renal impairment

are based on their creatinine clearance (CrCl).[4] For children with a CrCl between 30 and 49

mL/min, the recommended single dose is 4 mg/kg (maximum 200 mg). If the CrCl is between

10 and 29 mL/min, the dose should be reduced to 2 mg/kg (maximum 100 mg). There is

insufficient data to recommend a dose for children aged 6 months to less than 2 years with a

CrCl below 50 mL/min.

Q3: What are the dosage recommendations for adult patients with renal impairment?

A3: For adult patients with impaired renal function, the Peramivir dosage should be adjusted

based on their creatinine clearance. Adults with a CrCl of 30-49 mL/min should receive a single

dose of 200 mg. For those with a CrCl of 10-29 mL/min, a single 100 mg dose is

recommended. Patients with end-stage renal disease (ESRD) on hemodialysis should also

receive a dose adjusted based on their creatinine clearance, administered after dialysis.

Q4: How does renal impairment affect the pharmacokinetics of Peramivir?

A4: Peramivir is primarily eliminated through the kidneys. In patients with renal impairment, the

area under the concentration-time curve (AUC), a measure of total drug exposure, is

significantly increased. Studies have shown that the AUC can increase by 3 to 5.5 times in

patients with moderate to severe renal impairment. This increased exposure necessitates the

dose reductions outlined in the guidelines to avoid potential toxicity.

Q5: Are there any specific considerations for critically ill pediatric patients?

A5: Yes, critically ill pediatric patients may exhibit different pharmacokinetic profiles compared

to those with uncomplicated influenza. Some studies suggest that critically ill children may have

an increased clearance and a shorter elimination half-life of Peramivir. This could potentially

lead to lower drug exposure. In such cases, more frequent dosing, such as every 12 hours,

might be considered, and therapeutic drug monitoring could be beneficial to ensure adequate

drug levels are maintained.

Troubleshooting Guides
Problem: Uncertainty in calculating creatinine clearance for dosage adjustment.

Solution:
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Utilize a standard formula: For adults, the Cockcroft-Gault equation is commonly used to

estimate CrCl. For pediatric patients, the Schwartz equation is recommended.

Ensure accurate inputs: Accurate measurement of serum creatinine, patient weight, age, and

height (for the Schwartz equation) is crucial for an accurate CrCl estimation.

Consult clinical guidelines: Refer to the latest FDA or CDC guidelines for the most current

recommendations on CrCl calculation and corresponding Peramivir dosage adjustments.

Problem: Concerns about potential drug interactions in patients with renal impairment.

Solution:

Review concomitant medications: Be cautious when co-administering Peramivir with other

nephrotoxic drugs, as this could exacerbate renal issues.

Monitor renal function: Regularly monitor serum creatinine and calculate CrCl throughout the

treatment period, especially in patients with pre-existing renal conditions or those on other

potentially nephrotoxic agents.

Mechanism of interaction: Peramivir can interact with drugs that decrease renal clearance,

such as probenecid, leading to increased levels of Peramivir.

Quantitative Data Summary
Table 1: Peramivir Dosage Adjustments for Pediatric Patients with Renal Impairment

Creatinine
Clearance (CrCl)

Age 2-12 years Age ≥13 years Maximum Dose

≥50 mL/min
12 mg/kg (single

dose)
600 mg (single dose) 600 mg

30-49 mL/min 4 mg/kg (single dose) 200 mg (single dose) 200 mg

10-29 mL/min 2 mg/kg (single dose) 100 mg (single dose) 100 mg

<10 mL/min (on

hemodialysis)
2 mg/kg after dialysis 100 mg after dialysis 100 mg
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Data sourced from multiple references.

Table 2: Peramivir Dosage Adjustments for Adult Patients with Renal Impairment

Creatinine Clearance (CrCl) Recommended Single Dose

≥50 mL/min 600 mg

30-49 mL/min 200 mg

10-29 mL/min 100 mg

<10 mL/min (on hemodialysis) 100 mg (administered after dialysis)

Data sourced from multiple references.

Experimental Protocols
Protocol: Phase I, Open-Label Study to Evaluate the Pharmacokinetics and Safety of

Intravenous Peramivir in Subjects with Impaired Renal Function

Objective: To assess the effect of varying degrees of renal impairment on the

pharmacokinetics and safety of a single intravenous dose of Peramivir.

Study Design: An open-label, multi-center study involving five cohorts of subjects based on

their creatinine clearance (CrCl):

Cohort 1: Normal renal function (CrCl >80 mL/min)

Cohort 2: Mild renal impairment (CrCl 50-80 mL/min)

Cohort 3: Moderate renal impairment (CrCl 30-49 mL/min)

Cohort 4: Severe renal impairment (CrCl <30 mL/min)

Cohort 5: End-stage renal disease (ESRD) requiring hemodialysis

Methodology:
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Subject Recruitment: Male and female subjects aged ≥ 18 years were enrolled into

cohorts based on their baseline CrCl.

Drug Administration: All subjects received a single intravenous dose of Peramivir (e.g., 2

mg/kg). The infusion was administered over a specified period (e.g., 15-30 minutes).

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points

post-infusion (e.g., pre-dose, end of infusion, and at various intervals up to 168 hours

post-dose). Urine samples were also collected to determine the extent of renal excretion.

Bioanalysis: Plasma and urine concentrations of Peramivir were determined using a

validated analytical method, such as liquid chromatography-tandem mass spectrometry

(LC-MS/MS).

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key

pharmacokinetic parameters, including maximum plasma concentration (Cmax), area

under the plasma concentration-time curve (AUC), plasma clearance (CL), and terminal

half-life (t1/2).

Safety Assessment: Safety and tolerability were monitored through the recording of

adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests

throughout the study.

Outcome Measures: The primary outcome was the characterization of Peramivir's
pharmacokinetic profile in each renal impairment cohort. The secondary outcome was the

assessment of the safety and tolerability of Peramivir in this population.

Visualizations
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Caption: Workflow for Peramivir dosage determination in pediatric patients.
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Adult Patient with Suspected Influenza
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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